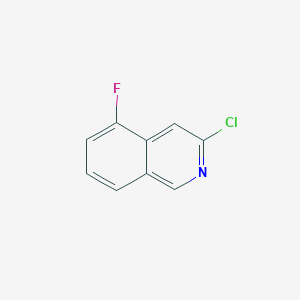

3-Chloro-5-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMIHFVPBJRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 3 Chloro 5 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated isoquinolines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity at Fluorine and Chlorine Positions

In 3-chloro-5-fluoroisoquinoline, both the chlorine at the C-3 position and the fluorine at the C-5 position are susceptible to nucleophilic attack. The relative reactivity of these two halogens is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic properties of the isoquinoline (B145761) ring. Generally, in nucleophilic aromatic substitution reactions, fluorine is a better leaving group than chlorine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial attack by the nucleophile.

However, the position of the halogen on the isoquinoline ring also plays a crucial role. The chlorine atom at the C-3 position is part of the pyridine (B92270) ring of the isoquinoline, which is more electron-deficient than the benzene (B151609) ring. This electronic factor enhances the reactivity of the C-3 position towards nucleophilic attack. Consequently, selective substitution at either the C-3 or C-5 position can often be achieved by carefully controlling the reaction conditions. For instance, stronger nucleophiles or higher temperatures might be required to substitute the less reactive halogen.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Major Product |

| Ammonia | NH3, heat | 3-Amino-5-fluoroisoquinoline |

| Sodium Methoxide | NaOMe, MeOH, reflux | 5-Fluoro-3-methoxyisoquinoline |

| Piperidine | Piperidine, heat | 5-Fluoro-3-(piperidin-1-yl)isoquinoline |

Note: The reactions and products in this table are illustrative and based on the general reactivity of halogenated isoquinolines.

Orthogonal Derivatization Pathways in Polyhalogenated Isoquinolines

The differential reactivity of the chlorine and fluorine substituents in this compound opens up possibilities for orthogonal derivatization. Orthogonal derivatization refers to the selective functionalization of one reactive site in the presence of another, allowing for the stepwise introduction of different functional groups.

By choosing appropriate nucleophiles and reaction conditions, it is possible to first substitute the more reactive halogen, and then, in a subsequent step, modify the remaining halogen. This stepwise approach is highly valuable in medicinal chemistry and materials science for the synthesis of complex molecules with precisely defined substitution patterns. For example, a soft nucleophile might selectively displace the chlorine at the C-3 position, leaving the fluorine at the C-5 position intact for a subsequent transformation with a harder nucleophile.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and they are widely used for the derivatization of halogenated heterocycles like this compound.

Palladium-Catalyzed C-C, C-N, C-O Bond Formation

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com It is a versatile method for forming C-C bonds. In the case of this compound, both the C-Cl and C-F bonds can potentially participate in Suzuki-Miyaura coupling. The relative reactivity generally follows the order C-I > C-Br > C-Cl, making the C-Cl bond more reactive than the C-F bond under these conditions. This allows for selective coupling at the C-3 position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with a halide. wikipedia.orgorganic-chemistry.org It is a highly valuable transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Cl bond at the 3-position of this compound is expected to be more reactive than the C-F bond, enabling selective amination.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide to form a C-C bond, and it is catalyzed by palladium and a copper co-catalyst. wikipedia.org The Sonogashira coupling is an efficient method for introducing alkyne functionalities into aromatic systems.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between a halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the isoquinoline core.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Potential Product (at C-3) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Fluoro-3-phenylisoquinoline |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(5-Fluoroisoquinolin-3-yl)aniline |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-Fluoro-3-(phenylethynyl)isoquinoline |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 5-Fluoro-3-styrylisoquinoline |

Note: The reactions and products in this table are illustrative and based on established cross-coupling methodologies.

Stereoselective Cross-Coupling Methods

While the core of this compound is achiral, stereoselective cross-coupling methods can be employed when introducing chiral substituents. The use of chiral ligands on the palladium catalyst can induce asymmetry in the product, which is particularly important in the synthesis of chiral drug candidates. For instance, a stereoselective Heck reaction could be used to generate a product with a defined stereocenter in the newly formed vinyl group.

Ring Transformation and Rearrangement Reactions

While less common than substitution and cross-coupling reactions, isoquinoline derivatives can undergo ring transformation and rearrangement reactions under specific conditions. These reactions often involve harsh conditions or highly reactive intermediates and can lead to the formation of different heterocyclic systems. For halogenated isoquinolines, such transformations might be initiated by the formation of an aryne intermediate or by ring-opening reactions with strong nucleophiles. However, specific examples of ring transformations involving this compound are not well-documented in the literature.

Isoquinoline Skeleton Rearrangements

The rearrangement of the isoquinoline skeleton in this compound represents a powerful yet challenging approach to novel heterocyclic systems. While specific studies on the skeletal rearrangement of this compound are not extensively documented in publicly available literature, general principles of isoquinoline chemistry can be applied to predict potential transformations.

One common type of rearrangement in nitrogen-containing heterocycles involves ring contraction or expansion reactions, often promoted by photochemical, thermal, or chemical means. For instance, the generation of a nitrene intermediate by photolysis or thermolysis of a corresponding azide derivative could potentially lead to ring contraction, forming a substituted indole or other rearranged products. The presence of the electron-withdrawing fluorine and chlorine atoms on the isoquinoline core would be expected to influence the stability and reactivity of any intermediates, thereby directing the course of the rearrangement.

Another potential avenue for skeletal rearrangement involves acid-catalyzed transformations. In strongly acidic media, protonation of the isoquinoline nitrogen can activate the ring towards nucleophilic attack or cleavage of specific bonds, which, under appropriate conditions, could be followed by a rearrangement to a thermodynamically more stable isomer. The specific substitution pattern of this compound would play a crucial role in the feasibility and outcome of such rearrangements.

Dearomatization Strategies and Subsequent Functionalization

Dearomatization of the isoquinoline ring system offers a valuable strategy for the synthesis of three-dimensional, saturated, or partially saturated heterocyclic structures from flat, aromatic precursors. These dearomatized products are of significant interest in medicinal chemistry due to their prevalence in natural products and bioactive molecules.

The dearomatization of this compound can be conceptually approached through several established methods, although specific applications to this substrate are not widely reported. One of the most common strategies involves the reduction of the isoquinoline core. Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or rhodium can lead to the formation of tetrahydroisoquinolines. The regioselectivity of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions. The electron-withdrawing nature of the halogen substituents may influence the rate and selectivity of the hydrogenation.

Alternatively, dissolving metal reductions, such as the Birch reduction, could be employed to achieve partial dearomatization, yielding dihydroisoquinoline derivatives. The regiochemical outcome of the Birch reduction is governed by the electronic properties of the substituents on the aromatic ring.

Once dearomatized, the resulting saturated or partially saturated isoquinoline core can be further functionalized using a wide array of synthetic methodologies. For example, the secondary amine in a tetrahydroisoquinoline derivative can be readily acylated, alkylated, or used in various coupling reactions. The remaining halogen atoms can also serve as handles for further diversification, allowing for the introduction of new substituents and the construction of complex molecular scaffolds.

Functional Group Interconversions on Existing Halogenated Sites

The presence of two distinct halogen atoms at the C3 and C5 positions of this compound provides a versatile platform for selective functional group interconversions. The differential reactivity of the C-Cl and C-F bonds allows for a stepwise and controlled introduction of various substituents.

The chlorine atom at the 3-position of the isoquinoline ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the 5-position. This difference in reactivity can be exploited for selective functionalization.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Pd(PPh3)4, Pd(OAc)2/SPhos |

| Stille Coupling | Organotin Reagents | C-C | Pd(PPh3)4 |

| Sonogashira Coupling | Terminal Alkynes | C-C | PdCl2(PPh3)2/CuI |

| Buchwald-Hartwig Amination | Amines | C-N | Pd2(dba)3/BINAP, Pd(OAc)2/Xantphos |

| Heck Coupling | Alkenes | C-C | Pd(OAc)2/P(o-tolyl)3 |

These palladium-catalyzed reactions enable the formation of C-C and C-N bonds, allowing for the introduction of a wide range of alkyl, aryl, alkynyl, and amino substituents at the C3 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Nucleophilic substitution reactions at the C3 position can also be employed to introduce various functional groups. The electron-deficient nature of the isoquinoline ring, further enhanced by the electron-withdrawing fluorine atom, facilitates nucleophilic attack at the C3 position. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride ion.

The fluorine atom at the C5 position is generally less reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. However, under more forcing reaction conditions, such as higher temperatures or the use of highly reactive nucleophiles or specialized catalytic systems, the C-F bond can also be functionalized. This allows for a sequential functionalization strategy, where the C3 position is modified first, followed by the functionalization of the C5 position.

Advanced Spectroscopic Characterization of Halogenated Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 3-Chloro-5-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra offer specific information about the chemical environment of each type of nucleus within the this compound molecule.

The ¹H NMR spectrum would display signals for the aromatic protons of the isoquinoline (B145761) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the ring. Protons on the pyridine (B92270) ring are typically observed at lower field (higher ppm) compared to those on the benzene (B151609) ring. The coupling between adjacent protons (spin-spin splitting) would provide information about their relative positions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons directly bonded to the electronegative chlorine and fluorine atoms would be significantly deshielded and appear at a lower field. The presence of fluorine also introduces C-F coupling, which can be observed in the ¹³C spectrum and aids in the assignment of carbon signals.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. wikipedia.org For this compound, a single resonance would be expected for the fluorine atom at the C-5 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing valuable connectivity information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds, as direct experimental data for this compound is not readily available in the searched literature.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | 7.5 - 9.0 | d, t, dd | J(H,H) = 7-9 Hz (ortho), 2-3 Hz (meta); J(H,F) = 5-10 Hz (ortho), 0-3 Hz (meta) |

| ¹³C | 110 - 160 | s, d | J(C,F) = 240-260 Hz (¹J), 20-30 Hz (²J), 2-5 Hz (³J) |

| ¹⁹F | -110 to -130 (vs. CFCl₃) | m | - |

d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, s: singlet

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other, allowing for the tracing of the proton network throughout the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached, enabling the assignment of protonated carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can help to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₉H₅ClFN), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass with high precision, which in turn would confirm its molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. Likely fragmentation pathways for this compound could include the loss of a chlorine atom, a fluorine atom, or hydrogen cyanide (HCN) from the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values based on the molecular formula and general fragmentation patterns of similar compounds.)

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 181 | Molecular Ion |

| [M+2]⁺ | 183 | Molecular Ion (with ³⁷Cl) |

| [M-Cl]⁺ | 146 | Loss of Chlorine |

| [M-F]⁺ | 162 | Loss of Fluorine |

| [M-HCN]⁺ | 154 | Loss of Hydrogen Cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl and C-F bonds.

Table 3: Predicted Infrared Absorption Frequencies for this compound (Note: These are predicted values based on characteristic absorption ranges for the functional groups present.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N ring stretching | 1450 - 1650 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 750 - 900 |

| C-F stretch | 1000 - 1400 |

| C-Cl stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic isoquinoline ring system. The positions and intensities of these absorption bands are influenced by the substituents on the ring.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values based on the electronic properties of similar aromatic systems.)

| Transition | Predicted λmax (nm) |

| π → π | 220 - 280 |

| π → π | 300 - 350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nist.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nist.gov This technique would definitively confirm the connectivity and stereochemistry of the molecule. The crystallographic data would include the crystal system, space group, and unit cell dimensions.

Table 5: Information Obtainable from X-ray Crystallography of this compound (Note: This is a list of the types of data that would be obtained from a successful crystallographic analysis, as no experimental data is currently available.)

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Radical intermediates of halogenated isoquinolines can be generated through various methods, including chemical or electrochemical oxidation/reduction reactions, or photolytically. For instance, single-electron transfer (SET) processes induced by chemical reagents or light can lead to the formation of the corresponding radical cations or anions. Once generated, these transient species can be stabilized at low temperatures in a suitable matrix and studied by EPR spectroscopy.

The EPR spectrum of a radical intermediate of this compound is expected to be characterized by its g-value and hyperfine coupling constants (hfcs). The g-value is a dimensionless parameter that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling, which can be influenced by the presence of heavy atoms like chlorine.

The most informative aspect of the EPR spectrum is the hyperfine structure, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin (e.g., ¹H, ¹⁴N, ¹⁹F, ³⁵Cl, and ³⁷Cl). The resulting hyperfine coupling constants are a measure of the spin density of the unpaired electron at a particular nucleus and are therefore highly sensitive to the electronic structure of the radical.

For the radical cation of this compound, the unpaired electron would be delocalized over the aromatic system. The magnitude of the hyperfine coupling to the ¹⁴N nucleus would provide information about the spin density on the nitrogen atom. Similarly, the couplings to the various protons on the isoquinoline ring would map the spin density distribution across the carbon framework.

The presence of the halogen substituents, chlorine and fluorine, would also be expected to influence the EPR spectrum. The ¹⁹F nucleus has a nuclear spin of I = 1/2 and a high natural abundance, and would therefore be expected to exhibit a distinct hyperfine coupling, providing a direct probe of the spin density at the C-5 position. The chlorine isotopes, ³⁵Cl and ³⁷Cl, both have a nuclear spin of I = 3/2, which would lead to more complex splitting patterns. However, due to the quadrupolar nature of these nuclei, their hyperfine lines are often broadened and may not always be resolved.

To illustrate the type of data that would be obtained from an EPR study of a hypothetical this compound radical cation, a simulated data table is presented below. The hyperfine coupling constants are hypothetical and are based on values typically observed for similar aromatic radicals.

| Nucleus | Nuclear Spin (I) | Hyperfine Coupling Constant (a) / Gauss (G) |

| ¹⁴N | 1 | 4.5 |

| ¹H (at C-1) | 1/2 | 3.2 |

| ¹H (at C-4) | 1/2 | 1.8 |

| ¹⁹F (at C-5) | 1/2 | 5.1 |

| ¹H (at C-6) | 1/2 | 0.9 |

| ¹H (at C-7) | 1/2 | 2.5 |

| ¹H (at C-8) | 1/2 | 1.2 |

| ³⁵Cl (at C-3) | 3/2 | Unresolved |

| ³⁷Cl (at C-3) | 3/2 | Unresolved |

Note: The g-value for this hypothetical radical is assumed to be approximately 2.0030. The hyperfine coupling constants are illustrative and would need to be determined experimentally.

Analysis of these hyperfine coupling constants, often in conjunction with quantum chemical calculations, would allow for a detailed mapping of the spin density distribution in the radical intermediate. This information is crucial for understanding the reactivity and electronic properties of such transient species. For example, positions with high spin density are often the sites of subsequent chemical reactions.

In cases where the radical intermediates are too short-lived to be observed directly, a technique known as spin trapping can be employed. This involves the use of a spin trap molecule that reacts with the transient radical to form a more stable radical adduct. The EPR spectrum of this adduct can then be used to infer the structure of the original, short-lived radical.

Computational Chemistry Studies on Halogenated Isoquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For halogenated isoquinolines, DFT is instrumental in elucidating reaction pathways, predicting selectivity, and understanding the influence of halogen atoms on the molecule's properties.

DFT calculations are frequently used to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in reactions involving isoquinolines, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT can model the step-by-step process. researchgate.net

A study on the pyrolysis mechanisms of quinoline (B57606) and isoquinoline (B145761) utilized DFT to explore various reaction paths and identify a common tautomeric intermediate. researchgate.net The calculations determined the activation energies for the rate-determining steps, showing how intramolecular hydrogen migration is a critical part of the mechanism. researchgate.net For a molecule like 3-Chloro-5-fluoroisoquinoline, DFT could be used to model its thermal decomposition or its reaction with other reagents, identifying the highest energy barriers (transition states) and thus predicting the most likely reaction pathways.

The placement of multiple, different halogens on the isoquinoline core of this compound makes predicting the outcome of synthetic reactions challenging. DFT can be a powerful predictive tool in this regard. By calculating the energies of different possible transition states leading to various regioisomers or stereoisomers, chemists can anticipate which product will be favored.

For example, studies on the synthesis of isoquinoline alkaloids have shown that substituents on the aromatic ring are crucial in determining the regioselectivity of cyclization reactions. researchgate.net Similarly, DFT calculations have been employed to understand and predict the regioselective control of nucleophilic attacks on isoquinoline-5,8-dione, revealing the crucial role of N-oxide assistance in directing the reaction. acs.org For this compound, DFT could predict whether a nucleophile would preferentially attack the carbon bearing the chlorine or another position, by comparing the activation energies for each potential reaction pathway.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals, and their energies and spatial distributions govern how a molecule interacts with others. libretexts.org

DFT calculations provide detailed information about these orbitals. For an isoquinoline derivative, the analysis of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests the molecule is more polarizable and reactive. tandfonline.com In a study of isoquinoline itself, DFT calculations determined the HOMO-LUMO gap to be 3.78 eV, indicating its stability. tandfonline.com For this compound, the locations of the HOMO and LUMO would be heavily influenced by the electron-withdrawing chlorine and fluorine atoms, and DFT would be essential to visualize these orbitals and predict reactivity.

Table 1: Representative Frontier Orbital Data for Isoquinoline This table is based on data for the parent isoquinoline molecule and is representative of the type of data generated for its derivatives.

| Property | Value |

| HOMO Energy | -5.581 eV tandfonline.com |

| LUMO Energy | 1.801 eV tandfonline.com |

| HOMO-LUMO Gap | 3.78 eV tandfonline.com |

| Dipole Moment | 2.004 D tandfonline.com |

Data generated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Halogens exert strong electronic effects on aromatic rings. Both chlorine and fluorine are highly electronegative and act as electron-withdrawing groups through the sigma bond (inductive effect). This generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

DFT calculations can quantify these effects. By calculating properties like molecular electrostatic potential (MEP) maps, researchers can visualize the electron distribution across the molecule. For this compound, an MEP map would show regions of positive potential (electron deficiency) near the halogen-substituted carbons, indicating their susceptibility to nucleophilic attack. Studies on other halogenated heterocycles have demonstrated that the introduction of halogens significantly alters electronic properties and can even switch biological selectivity between different enzyme targets, a phenomenon that can be rationalized through computational analysis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations treat atoms as classical particles interacting through a force field, allowing for the exploration of conformational landscapes and intermolecular interactions.

For a rigid molecule like this compound, conformational analysis is less critical than for flexible molecules. However, MD is invaluable for studying how it interacts with other molecules, such as solvent molecules or biological macromolecules. For example, MD simulations have been used to study the binding of substituted tetrahydroisoquinolines to protein active sites, revealing key hydrogen bonds and hydrophobic interactions. nih.gov If this compound were being studied as a potential drug candidate, MD simulations would be essential to understand its binding dynamics and stability within a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and a particular property, often without focusing on biological activity itself but rather on the principles of molecular design.

In the context of chemical space exploration for halogenated isoquinolines, QSAR can be used to build models that predict physicochemical properties like solubility, lipophilicity (logP), or melting point based on calculated molecular descriptors. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or from the 2D/3D structure of the molecule.

For example, QSAR studies on isoquinoline derivatives have successfully built models to predict their inhibitory activity against certain enzymes. japsonline.comresearchgate.net These models use descriptors that encode the molecule's topology and electronic features to predict the property of interest. japsonline.comresearchgate.net For designing new molecules based on the this compound scaffold, a QSAR model could be developed to screen virtual libraries of related compounds, prioritizing those with desirable calculated properties for synthesis. This approach allows chemists to explore a vast chemical space efficiently, guided by the design principles uncovered by the QSAR model.

Computational Prediction of Spectroscopic Parameters

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net These theoretical calculations provide valuable insights into the molecule's electronic structure and allow for the simulation of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), which can aid in experimental characterization and analysis. researchgate.netresearchgate.net

Theoretical Framework

The prediction of spectroscopic parameters for halogenated isoquinolines is typically accomplished using quantum chemical calculations. The B3LYP functional is a commonly employed method within the DFT framework for optimizing molecular geometry and calculating vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net For electronic excitations, which are observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the standard method. researchgate.netresearchgate.net

The accuracy of these predictions is highly dependent on the chosen basis set. researchgate.net Basis sets like 6-311G++(d,p) or cc-pVDZ are often used to provide a good balance between computational cost and accuracy for molecules containing second-row elements and halogens. researchgate.net Calculations are typically performed on the optimized ground-state geometry of the molecule. For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is standard for predicting isotropic shielding constants, which are then converted to chemical shifts. faccts.de

Predicted NMR Spectra

Computational methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's electronic environment. The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared to experimental data. faccts.de

Below is a hypothetical data table illustrating the kind of output one would expect from a DFT/GIAO calculation for this compound, based on typical chemical shift ranges for such structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is illustrative and not based on actual published computational data for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 9.1 - 9.3 | - |

| C-1 | - | 150 - 152 |

| C-3 | - | 148 - 150 |

| C-4 | 7.8 - 8.0 | 120 - 122 |

| H-4 | 7.8 - 8.0 | - |

| C-4a | - | 128 - 130 |

| C-5 | - | 158 - 162 (d, ¹JCF) |

| C-6 | - | 115 - 117 (d, ²JCF) |

| H-6 | 7.4 - 7.6 | - |

| C-7 | - | 129 - 131 (d, ³JCF) |

| H-7 | 7.6 - 7.8 | - |

| C-8 | - | 118 - 120 (d, ²JCF) |

| H-8 | 7.9 - 8.1 | - |

Note: 'd' indicates a doublet, with the predicted coupling constant (J) to the fluorine atom.

Predicted IR Spectra

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring deformation modes. researchgate.net These calculations can help assign the peaks observed in an experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For an aromatic heterocyclic system like this compound, characteristic vibrational modes would be predicted.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table is illustrative, showing the types of vibrational modes expected, not actual published data.

| Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050 - 3150 | Aromatic C-H stretching |

| 1600 - 1650 | C=N stretching |

| 1450 - 1600 | Aromatic C=C ring stretching |

| 1200 - 1300 | C-F stretching |

| 1000 - 1200 | In-plane C-H bending |

| 700 - 850 | C-Cl stretching |

Predicted UV-Vis Spectra

TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The output includes the excitation wavelength (λ), the oscillator strength (f), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). researchgate.netacs.org

For aromatic systems, transitions are typically of the π → π* and n → π* type. In a molecule like this compound, TD-DFT would predict several absorption bands in the UV region. Computational studies on other isoquinoline derivatives have shown that the longest wavelength bands are often assigned to HOMO→LUMO transitions. researchgate.net

Table 3: Hypothetical Predicted Electronic Transitions for this compound

This table is illustrative and not based on actual published computational data for this specific molecule.

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~320 | 0.08 | HOMO → LUMO | π → π* |

| ~285 | 0.15 | HOMO-1 → LUMO | π → π* |

| ~250 | 0.21 | HOMO → LUMO+1 | π → π* |

These computational predictions provide a detailed, atom-level understanding of the spectroscopic properties of this compound, guiding the interpretation of experimental data and facilitating further research into its chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-fluoroisoquinoline, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized isoquinoline precursors. For example, fluorination via cesium fluoride in polar aprotic solvents (e.g., DMSO) at 80–120°C can introduce fluorine at position 5 . Chlorination may use POCl₃ or PCl₅ under reflux. Yield optimization requires monitoring reaction time and stoichiometry via TLC or HPLC. Purity (>95%) is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., aromatic protons) and absence of impurities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 185.5 for C₉H₅ClFN⁺) .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance).

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC. Moisture-sensitive batches should include molecular sieves .

Advanced Research Questions

Q. How does the electronic interplay between chlorine and fluorine substituents in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at position 5 deactivates the ring, directing electrophilic substitution to position 7. Chlorine at position 3 enhances oxidative stability but may hinder Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) for selective functionalization. Monitor regioselectivity via NOESY or X-ray crystallography .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Repeat assays (n ≥ 3) with standardized cell lines (e.g., MCF-7) and controls (e.g., DMSO vehicle).

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify binding affinity discrepancies.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variables like assay protocol or compound batch .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the antimicrobial potential of this compound analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogens (Br, I) or methyl groups at positions 6 and 8.

- Biological Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).

- QSAR Modeling : Use computational tools (e.g., MOE) to correlate logP, polar surface area, and MIC values .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Identify hydroxylated or dehalogenated metabolites using collision-induced dissociation (CID).

- EPR Spectroscopy : Detect free radical intermediates during photolysis.

- DFT Calculations : Predict degradation pathways via Gibbs free energy profiles of proposed intermediates .

Methodological Considerations for Data Integrity

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Answer : Document all parameters (e.g., solvent purity, heating rate) and use IUPAC-recommended reporting standards. Share raw NMR/MS data in public repositories (e.g., PubChem) for peer validation .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Apply the Hill equation to model sigmoidal response curves and assess cooperativity .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₉H₅ClFN | HRMS |

| Molecular Weight | 185.6 g/mol | Calculated |

| LogP (Octanol-Water) | 2.3 ± 0.2 | HPLC Retention Time |

| Melting Point | 128–131°C | DSC Analysis |

Table 2 : Common Synthetic Challenges and Mitigation Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Low Fluorination Yield | Use anhydrous CsF, 100°C, DMSO | |

| Impurity Formation | Column chromatography (EtOAc/Hexane) | |

| Regioselectivity Issues | Directed ortho-metalation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.